molecular formula C8H4Cl2N2O B1465389 5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole CAS No. 26903-92-4

5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B1465389
CAS No.: 26903-92-4
M. Wt: 215.03 g/mol
InChI Key: HIZWQUSHULGCOS-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H4Cl2N2O and its molecular weight is 215.03 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological activities . These interactions can result in changes at the molecular level, which can then influence the overall function of the target.

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence a range of biochemical pathways.

Result of Action

Similar compounds have been shown to possess potent growth inhibitory effects against certain strains of mycobacterium tuberculosis , suggesting that this compound may have similar effects.

Properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZWQUSHULGCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole
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5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 3
5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 4
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5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 5
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5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 6
5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.